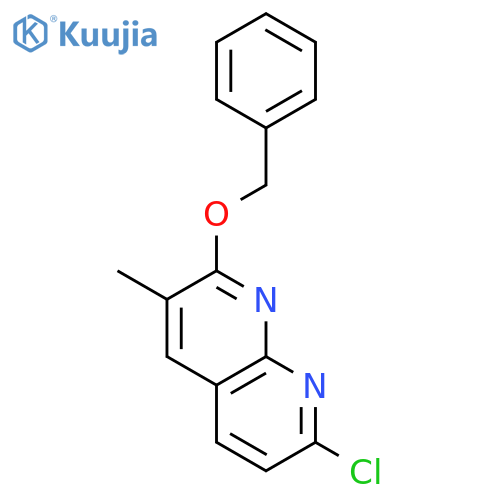

Cas no 846035-09-4 (7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine)

846035-09-4 structure

商品名:7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine 化学的及び物理的性質

名前と識別子

-

- 1,8-NAPHTHYRIDINE, 7-CHLORO-3-METHYL-2-(PHENYLMETHOXY)-

- 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine

- 846035-09-4

- SCHEMBL5363662

-

- インチ: InChI=1S/C16H13ClN2O/c1-11-9-13-7-8-14(17)18-15(13)19-16(11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

- InChIKey: NDSMNEJDBIMWLL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 284.0716407Da

- どういたいしつりょう: 284.0716407Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 35Ų

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C472470-25mg |

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine |

846035-09-4 | 25mg |

$190.00 | 2023-05-18 | ||

| TRC | C472470-250mg |

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine |

846035-09-4 | 250mg |

$1499.00 | 2023-05-18 | ||

| TRC | C472470-500mg |

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine |

846035-09-4 | 500mg |

$ 3000.00 | 2023-09-08 | ||

| TRC | C472470-100mg |

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine |

846035-09-4 | 100mg |

$718.00 | 2023-05-18 |

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

846035-09-4 (7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine) 関連製品

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量